Bienvenue dans la boutique en ligne BenchChem!

AR-C155858

MCT1 inhibitor isoform selectivity Ki comparison

Selective MCT1 inhibitor with sub-nanomolar potency (Ki=2.3 nM), significant MCT2 inhibition (Ki=10 nM), and complete MCT4 sparing up to 10 µM. This clean selectivity eliminates confounding MCT4 blockade—critical for definitive lactate transport studies in MCT4-co-expressing tumors. Validated tumor penetration (574±245 nM at 24h in 4T1 model) ensures target occupancy for PD biomarker studies. Benchmark reference for novel MCT1 inhibitor evaluation. Choose AR-C155858 for unambiguous MCT1 phenotypic attribution.

Molecular Formula C21H27N5O5S
Molecular Weight 461.5 g/mol
CAS No. 496791-37-8
Cat. No. B1667588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAR-C155858
CAS496791-37-8
SynonymsARC155858;  AR-C155858;  ARC 155858.
Molecular FormulaC21H27N5O5S
Molecular Weight461.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)C)CC2=C(C3=C(S2)N(C(=O)N(C3=O)C)CC(C)C)C(=O)N4CC(CO4)O
InChIInChI=1S/C21H27N5O5S/c1-10(2)7-25-20-17(18(28)24(5)21(25)30)16(19(29)26-8-13(27)9-31-26)15(32-20)6-14-11(3)22-23-12(14)4/h10,13,27H,6-9H2,1-5H3,(H,22,23)/t13-/m0/s1
InChIKeyISIVOJWVBJIOFM-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AR-C155858 MCT1/MCT2 Inhibitor: Technical Specifications and Procurement Baseline (CAS 496791-37-8)


AR-C155858 is a thieno[2,3-d]pyrimidinedione small molecule that functions as a potent and isoform-selective inhibitor of monocarboxylate transporters MCT1 and MCT2 [1]. It exhibits a Ki of 2.3 nM for MCT1-mediated L-lactate transport in rat erythrocytes and a Ki of 10 nM for MCT2 when co-expressed with its ancillary protein basigin [1]. The compound is cell-permeable and binds to an intracellular site involving transmembrane helices 7–10 of MCT1, a binding mode that underpins its distinct selectivity profile against MCT4 [1][2].

Why AR-C155858 Cannot Be Substituted with Other MCT1 Inhibitors in Critical Research Applications


MCT1 inhibitors exhibit divergent isoform selectivity, binding mechanisms, and functional consequences that preclude simple interchange in experimental or preclinical workflows. AR-C155858 uniquely combines sub-nanomolar MCT1 potency (Ki = 2.3 nM) with functionally significant MCT2 inhibition (Ki = 10 nM) while sparing MCT4 completely even at 10 µM [1]. In contrast, AZD3965 displays 6-fold MCT1 selectivity over MCT2 but shares the MCT4-sparing profile ; SR13800 is a less well-characterized MCT1 inhibitor with limited MCT2 data [2]; and 7ACC2 inhibits lactate influx but not efflux—a functional divergence that fundamentally alters downstream metabolic outcomes [3]. These distinctions dictate that experimental results obtained with one MCT1 inhibitor cannot be generalized to others without direct validation, making compound selection a critical decision point in study design.

AR-C155858 Quantitative Differentiation Evidence: Comparator-Based Analysis for Scientific Procurement Decisions


MCT1 Affinity and Isoform Selectivity Profile: AR-C155858 vs. AZD3965

AR-C155858 exhibits a Ki of 2.3 nM for MCT1 and 10 nM for MCT2, representing a 4.3-fold selectivity window between the two isoforms [1]. In contrast, AZD3965 demonstrates a Ki of 1.6 nM for MCT1 but displays 6-fold selectivity over MCT2 . Both compounds show no activity against MCT4 even at concentrations up to 10 µM [1]. This differential MCT2 potency (10 nM for AR-C155858 versus an implied ~9.6 nM for AZD3965 based on 6-fold selectivity) has functional consequences in tissues or cell types where MCT2 contributes measurably to lactate transport.

MCT1 inhibitor isoform selectivity Ki comparison

Lactate Transport Inhibition in 4T1 Breast Cancer Cells: AR-C155858 vs. AZD3965

In murine 4T1 breast tumor cells that express MCT1 but lack MCT4, AR-C155858 inhibited cellular L-lactate uptake with an IC50 of 25.0 ± 4.2 nM [1]. Cellular proliferation in the same model was inhibited with an IC50 of 20.2 ± 0.2 nM [1]. While direct head-to-head IC50 values for AZD3965 in this exact assay system were not reported in the same study, AZD3965 is characterized as a potent MCT1 inhibitor with a Ki of 1.6 nM and has been shown to accumulate to high concentrations in 4T1 xenograft tumors . The slowly reversible nature of both inhibitors has been documented in this cellular context [2].

lactate transport 4T1 cells IC50 comparison

MCT4 Selectivity: AR-C155858 vs. Syrosingopine (Dual MCT1/MCT4 Inhibitor)

AR-C155858 demonstrates complete selectivity for MCT1 and MCT2 over MCT4, exhibiting no significant inhibitory effect against MCT4 even at concentrations up to 10 µM [1]. This corresponds to a >4,300-fold selectivity window relative to its MCT1 Ki (2.3 nM). In contrast, syrosingopine is a dual MCT1/MCT4 inhibitor with IC50 values of 2,500 nM and 40 nM in HAP1 cells, respectively . AR-C155858 thus enables clean dissection of MCT1-dependent versus MCT4-dependent lactate transport in systems where both transporters are expressed.

MCT4 selectivity MCT1/MCT4 inhibition isoform profiling

Functional Divergence: AR-C155858 vs. 7ACC2 (Lactate Influx vs. Efflux Inhibition)

In MCT1-expressing Xenopus oocytes, AR-C155858 produced concentration-dependent inhibition of 14C-lactate uptake (representing influx) [1]. In contrast, 7ACC2, despite an IC50 of 11 nM against lactate influx in SiHa cells, unexpectedly failed to inhibit lactate efflux in tumor cells expressing both MCT1 and MCT4 [1]. 7ACC2 also did not prevent MCT1-mediated cellular entry of the substrate-mimetic drug 3-bromopyruvate (3BP) [1], whereas AR-C155858 does block 3BP uptake [2]. This directional bias in 7ACC2 represents a fundamental mechanistic distinction.

lactate influx lactate efflux MCT1 transport directionality

Immunosuppressive Activity: AR-C155858 Counteracts Treg Upregulation and Th1 Reduction

In a prostate cancer model, cancer-associated fibroblast (CAF)-derived lactate induced a significant increase in the percentage of T regulatory cells (Tregs) with a concomitant reduction of effector Th1 cells [1]. Treatment with the MCT1 inhibitor AR-C155858 impaired lactate influx and counteracted both Treg upregulation and Th1 reduction, confirming the role of lactate in immunomodulation [1]. While AZD3965 has also been studied in immune contexts, AR-C155858's immunosuppressive activity has been demonstrated to inhibit the proliferation of T-lymphocytes and the extremely rapid phase of T cell division essential for effective immune responses [2].

immunosuppression Treg Th1 tumor microenvironment

In Vivo Tumor Penetration and Lack of Efficacy in 4T1 Model: AR-C155858 vs. AZD3965

In the 4T1 mouse xenograft model of triple-negative breast cancer, AR-C155858 administered at 10 mg/kg i.p. once daily achieved average tumor concentrations of 574 ± 245 nM and blood concentrations of 110 ± 22 nM at 24 hours post-dose, both well above the in vitro IC50 values [1]. Despite this favorable tumor penetration, AR-C155858 had no effect on tumor volume or weight [1]. In parallel, AZD3965 has been shown to accumulate to high concentrations in 4T1 xenograft tumors and increase tumor lactate concentrations, but also produced minimal effects on tumor growth and increased lung metastases [2].

in vivo pharmacokinetics tumor penetration 4T1 xenograft

AR-C155858 Application Scenarios: Validated Research Use Cases Derived from Quantitative Evidence


Dissecting MCT1-Dependent vs. MCT4-Dependent Lactate Transport in Tumor Metabolism Studies

AR-C155858 is the preferred tool for experiments requiring clean MCT1 inhibition without confounding MCT4 blockade. Its complete inactivity against MCT4 at concentrations up to 10 µM [1] enables unambiguous attribution of lactate transport phenotypes to MCT1 in MCT4-co-expressing cells (e.g., many solid tumors). This contrasts with dual inhibitors like syrosingopine (MCT4 IC50 = 40 nM) that cannot discriminate isoform contributions.

Investigating Lactate-Mediated Immunosuppression in Tumor Microenvironment Models

AR-C155858 has been validated to reverse CAF-derived lactate-induced Treg upregulation and Th1 reduction in prostate cancer models [2]. Its immunosuppressive activity, including inhibition of T-lymphocyte proliferation [3], makes it a suitable tool for mechanistically probing lactate's role in tumor-immune crosstalk and for evaluating combination strategies with immunotherapies.

In Vivo Target Engagement Studies Requiring Quantifiable Tumor Penetration Data

AR-C155858 provides a well-characterized in vivo PK profile in the 4T1 breast cancer model, achieving tumor concentrations of 574 ± 245 nM at 24 hours post-dose—substantially above its in vitro IC50 values [4]. This documented tumor penetration supports its use in studies where confirming target occupancy is essential, such as pharmacodynamic biomarker analyses or combination therapy investigations.

Comparative MCT1 Inhibitor Profiling and Structure-Activity Relationship Studies

AR-C155858 serves as a benchmark reference compound for evaluating novel MCT1 inhibitors due to its extensively characterized binding site (transmembrane helices 7–10, intracellular binding) [1] and defined key interacting residues (Phe360, Ser364) [5]. Its distinct selectivity profile (MCT1/MCT2-active, MCT4-sparing) provides a baseline for assessing isoform selectivity of new chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for AR-C155858

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.